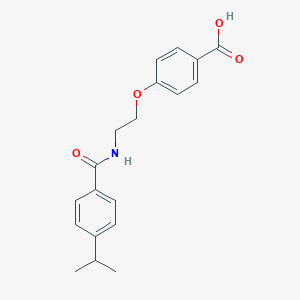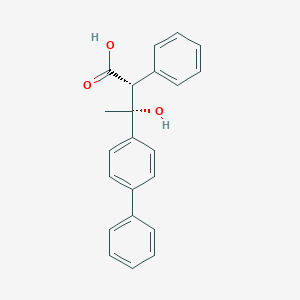
NS-1
Descripción general
Descripción
4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid, commonly known as IBE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Sistemas de Administración de Fármacos
Los niosomas (NS), que son vesículas basadas en tensioactivos no iónicos, han demostrado potencial como un sistema eficaz de administración de fármacos . Son sistemas portadores de fármacos biodegradables, no tóxicos y estables. Su naturaleza anfipática los hace efectivos para la encapsulación de ingredientes farmacéuticos activos lipófilos e hidrófilos .
Nanoesponjas
Las nanoesponjas (NS) son otro sistema portador que se está explorando por su papel en la administración de fármacos . Pueden solubilizar fármacos poco solubles en agua, proporcionar liberación prolongada y mejorar la biodisponibilidad del fármaco .
Circulación Enterohepática
La circulación enterohepática del ácido 4-[2-(4-isopropilbenzamido)etoxi]benzoico (PBAB) se estudió en ratas . Después de una administración intravenosa, las concentraciones de PBAB en el plasma disminuyeron rápidamente, luego aumentaron hasta alcanzar una concentración máxima a las 4 horas .
Estudios Espectroscópicos Raman
Los derivados del ácido benzoico, incluido el ácido 4-[2-(4-isopropilbenzamido)etoxi]benzoico, se han estudiado utilizando estudios espectroscópicos Raman . Estos estudios ayudan a comprender la influencia de las interacciones débiles en la fase cristalina .
Estabilización del Suelo
La roca fosfórica (PR) se ha utilizado como materia prima para examinar la efectividad de diferentes métodos de activación como la activación con ácido orgánico, la activación térmica y la activación térmico-ácido orgánico . Se analizaron los efectos de estabilización de la roca fosfórica activada (APR) en el suelo contaminado con Pb<a aria-label="5: 5. Soil Stabilization Phosphate rock (PR) has been used as a raw material to examine the effectiveness of different activation methods such as organic acid activation, thermal
Mecanismo De Acción
Target of Action
NS-1, also known as Pbab acid or 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid, primarily targets the Programmed cell death protein 1 (PD-1) . PD-1 is a crucial anticancer target, and the relatively low response rate and acquired resistance to existing antibody drugs highlight an urgent need to develop alternative targeting strategies .
Mode of Action
The interaction of this compound with its targets involves the palmitoylation of PD-1 . Palmitoylation promotes the trafficking of PD-1 to the recycling endosome, thus preventing its lysosome-dependent degradation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the mTOR signaling pathway . The mTOR pathway is a central regulator of mammalian metabolism and physiology, with important roles in the function of tissues including liver, muscle, white and brown adipose tissue, and the brain .
Pharmacokinetics
The pharmacokinetics of this compound involve its enterohepatic circulation . After intravenous administration, the this compound concentrations in the plasma decrease rapidly, then increase to a peak concentration at 4 hours . Over a 6-hour period, a significant portion of the dose is excreted in the bile .
Result of Action
The molecular and cellular effects of this compound’s action involve the promotion of tumor growth . In tumor cells, PD-1 was found to promote tumor growth even in the absence of the functional adaptive immune system, which involved the increased phosphorylation of ribosomal protein S6 (RPS6) and eIF4E as effectors of the mTOR signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil organic matter and total nitrogen content have been identified as key driving factors influencing the acid-base buffering capacity of certain compounds . .
Propiedades
IUPAC Name |
4-[2-[(4-propan-2-ylbenzoyl)amino]ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)14-3-5-15(6-4-14)18(21)20-11-12-24-17-9-7-16(8-10-17)19(22)23/h3-10,13H,11-12H2,1-2H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDHXPJRGNTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150280 | |
| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113079-40-6 | |
| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: How does enterohepatic circulation affect the pharmacokinetic profile of PBAB?
A: Enterohepatic circulation significantly influences the pharmacokinetic profile of PBAB. After intravenous administration, PBAB is rapidly metabolized in the liver and excreted into the bile primarily as its 1β-O-acyl glucuronide conjugate (1β-PG) []. This conjugate can be hydrolyzed in the intestine, releasing PBAB back into the systemic circulation, thereby increasing its residence time in the body []. The study demonstrated that approximately 7.2% of the administered dose undergoes enterohepatic circulation [].
Q2: What is the role of acyl migration in the enterohepatic circulation of PBAB?
A: Acyl migration of the 1β-PG conjugate plays a crucial role in modulating the extent of PBAB's enterohepatic circulation. The research demonstrated that incubation of 1β-PG with bile resulted in its conversion to beta-glucuronidase-resistant isomers via intramolecular acyl migration []. This transformation reduces the amount of 1β-PG available for hydrolysis in the intestine, thus diminishing the reabsorption of PBAB and ultimately decreasing its enterohepatic circulation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)


![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)


![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)
